Aqueous Solubility: ~2.2× the Solubility of Native γ-CD and Over 27× That of Native β-CD
Octakis(6-amino-6-deoxy)-γ-cyclodextrin (octahydrochloride salt) achieves aqueous solubility exceeding 50 g/100 mL at 25°C, the highest reported among the per-6-amino-cyclodextrin family . This represents a >2.2-fold improvement over native γ-cyclodextrin (23.2 g/100 mL), a >27-fold improvement over native β-cyclodextrin (1.85 g/100 mL), and a >3.4-fold improvement over native α-cyclodextrin (14.5 g/100 mL) under comparable conditions [1]. In contrast, heptakis(6-amino-6-deoxy)-β-cyclodextrin (free base) is reported as water-insoluble, requiring acidic pH for dissolution – a practical limitation for neutral-pH formulation workflows .
| Evidence Dimension | Aqueous solubility at 25°C (g/100 mL) |
|---|---|
| Target Compound Data | >50 g/100 mL (as octahydrochloride salt) |
| Comparator Or Baseline | Native γ-CD: 23.2 g/100 mL; Native β-CD: 1.85 g/100 mL; Native α-CD: 14.5 g/100 mL; Heptakis(6-amino-6-deoxy)-β-CD (free base): insoluble in neutral water |
| Quantified Difference | >2.2× vs. native γ-CD; >27× vs. native β-CD; >3.4× vs. native α-CD |
| Conditions | 25°C, aqueous solution; octahydrochloride salt form for OAGCD; solubility data for native CDs from Loftsson & Brewster (2010) |
Why This Matters
The exceptionally high aqueous solubility eliminates the need for organic co-solvents or acidic pH adjustment in aqueous formulation protocols, directly enabling high-concentration parenteral or analytical preparations that are infeasible with the β-CD analog.
- [1] Loftsson T, Brewster ME. Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 2010, 62(11), 1607–1621. Native CD solubility data. View Source
